molecular formula C17H24ClN3O2 B11161067 N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

Cat. No.: B11161067
M. Wt: 337.8 g/mol
InChI Key: GQLINVBCRLCIIF-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide: is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further substituted with a dimethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine-2-amine.

    Acylation Reaction: The chloropyridine intermediate undergoes an acylation reaction with 2,2-dimethylbutanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine-4-carboxylic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions and improve product purity.

    Temperature and Pressure Control: Precise control of temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
  • N-(5-chloropyridin-2-yl)-1-(2,2-dimethylhexanoyl)piperidine-4-carboxamide
  • N-(5-chloropyridin-2-yl)-1-(2,2-dimethylpentanoyl)piperidine-4-carboxamide

Uniqueness

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyridine moiety with a piperidine ring and a dimethylbutanoyl group sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2,2-dimethylbutanoyl)piperidine-4-carboxamide

InChI

InChI=1S/C17H24ClN3O2/c1-4-17(2,3)16(23)21-9-7-12(8-10-21)15(22)20-14-6-5-13(18)11-19-14/h5-6,11-12H,4,7-10H2,1-3H3,(H,19,20,22)

InChI Key

GQLINVBCRLCIIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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